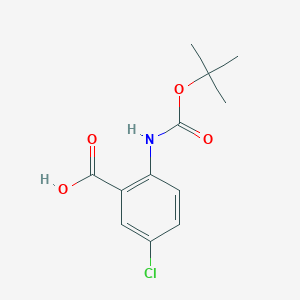

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid

Description

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid (CAS: 253677-29-1) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc) group at the 2-position and a chlorine substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₄ClNO₄ (FW: 271.7 g/mol), and it is widely utilized in organic synthesis, particularly as a protected intermediate in peptide chemistry and pharmaceutical research . The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity during multi-step syntheses.

Properties

IUPAC Name |

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJIXFKVVPTMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363956 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253677-29-1 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Boc Protection

- Reagents : Di-tert-butyl dicarbonate (Boc$$_2$$O), DMAP, or triethylamine.

- Solvent : Dichloromethane (DCM) or acetonitrile.

- Reaction Conditions : Room temperature; reaction time ranges from 1–3 hours.

- Mechanism : Formation of a carbamate linkage between the Boc group and the amino functionality.

Step 2: Chlorination

- Reagents : Thionyl chloride (SOCl$$2$$), PCl$$5$$, or N-chlorosuccinimide (NCS).

- Solvent : Anhydrous toluene or chloroform.

- Reaction Conditions : Reflux for 3–6 hours, depending on the reagent.

- Mechanism : Electrophilic substitution on the aromatic ring to introduce a chlorine atom at the desired position.

Alternative Synthetic Routes

Direct Coupling Approach

This method involves coupling a pre-protected amino group with a chlorinated benzoic acid derivative:

- Reagents : N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), along with catalysts like DMAP.

- Advantages : Reduces the number of steps by directly forming the target compound.

Flow Microreactor Systems

For industrial-scale production, flow microreactor systems are employed:

- These systems enhance efficiency and scalability by providing precise control over reaction parameters such as temperature, pressure, and mixing rates.

Reaction Optimization Considerations

Several factors influence the efficiency and yield of the synthesis:

- Temperature Control :

- Excessive heat during chlorination can lead to side reactions or decomposition of intermediates.

- Purification Techniques :

- Crystallization or column chromatography is used to isolate the product with high purity.

- Choice of Solvents :

- Non-polar solvents like toluene are preferred for chlorination, while polar aprotic solvents work well for Boc protection.

Data Table: Summary of Reaction Conditions

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Key Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc$$_2$$O, DMAP | DCM/Acetonitrile | Room Temp | 1–3 hrs | Forms carbamate linkage |

| Chlorination | SOCl$$2$$/PCl$$5$$/NCS | Toluene | Reflux | 3–6 hrs | Requires precise temperature control |

| Direct Coupling | DCC/DIC, DMAP | Chloroform | Room Temp | 4–8 hrs | Combines pre-synthesized intermediates |

Research Findings and Applications

Recent studies have focused on optimizing these methods for higher yields and reduced environmental impact:

- The use of greener solvents like ethyl acetate has been explored to replace traditional halogenated solvents.

- Catalysts such as ionic liquids have been tested for improved selectivity during chlorination.

- Industrial applications include large-scale synthesis using continuous flow systems, which minimize waste and improve throughput.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Deprotection: TFA in dichloromethane or HCl in methanol are typical reagents for Boc deprotection.

Major Products Formed

Substitution: Products depend on the nucleophile used. For example, using sodium azide results in the formation of azido derivatives.

Deprotection: The primary amine is regenerated upon removal of the Boc group.

Scientific Research Applications

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality by preventing it from participating in unwanted reactions. Upon deprotection, the amino group is liberated, allowing it to engage in subsequent chemical transformations .

Comparison with Similar Compounds

Positional Isomers: 4-Chloro vs. 5-Chloro Substitution

- 2-tert-Butoxycarbonylamino-4-chloro-benzoic acid (CAS: 136290-47-6): Shares the same molecular formula (C₁₂H₁₄ClNO₄) but differs in the chlorine position (4- vs. 5-). Positional isomerism influences electronic effects and steric interactions. The 4-chloro derivative may exhibit altered solubility and crystallization behavior due to differing dipole moments . Purity: Commercial samples are reported at 97% .

- 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid (CAS: 253677-29-1): The 5-chloro substitution likely enhances steric accessibility for reactions at the carboxylic acid group compared to the 4-isomer. Purity: Available at 97% (laboratory-grade) and 98+% (high-purity commercial batches) .

Halogen Variation: Bromine vs. Chlorine

- Bromine’s larger atomic radius compared to chlorine increases molecular weight and may alter reactivity in electrophilic substitutions.

Functional Group Variation: Hydroxyl vs. Chlorine

- Melting point: 150–151°C, higher than typical chloro derivatives due to enhanced intermolecular interactions .

Table 1: Comparative Data for Key Analogs

Research Findings and Implications

- Synthetic Accessibility : The 5-chloro derivative is synthesized via Boc protection of 5-chloroanthranilic acid, while the 4-chloro isomer requires regioselective halogenation .

- Applications : The Boc-protected chloro-benzoic acids are critical intermediates in drug discovery, such as protease inhibitor development .

Biological Activity

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid, often referred to as Boc-5-chlorobenzoic acid, is a compound that plays a significant role in organic synthesis and pharmaceutical development. Its biological activity is primarily linked to its use as a protecting group in peptide synthesis, but it also exhibits potential therapeutic properties, particularly in cancer treatment.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. The presence of the tert-butoxycarbonyl (Boc) group allows for the protection of the amino group during synthesis, which is crucial in the formation of complex peptides.

Target of Action : The Boc group serves as a protective moiety for the amino group, preventing unwanted reactions during peptide synthesis. This protection is essential in ensuring the integrity of the amino acid during various synthetic processes.

Mode of Action : The compound acts by forming a stable carbamate linkage with the amino group, which can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) to release the free amino group for further reactions.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Compound 8b , a derivative, showed potent antiproliferative activity against breast cancer cells (MDA-MB-231) with an IC value of 2.32 μM .

- Another study found that compounds related to Boc-protected amino acids displayed varying levels of activity against MCF-7 and MDA-MB-231 cell lines, indicating potential for therapeutic applications in treating aggressive breast cancer subtypes .

In Vitro and In Vivo Studies

In vivo efficacy has been observed in xenograft tumor models where compounds derived from this compound demonstrated reduced tumor growth rates. This suggests that these compounds could serve as promising drug candidates for cancer therapy .

Biochemical Pathways

The compound does not directly influence cellular signaling pathways but facilitates the synthesis of bioactive peptides that may have downstream effects on cellular processes such as:

- Signal Transduction : Peptides synthesized using this compound can modulate signaling pathways relevant to cell proliferation and survival.

- Metabolic Pathways : While this compound itself does not alter metabolic flux, its derivatives can interact with metabolic enzymes, potentially influencing metabolic pathways indirectly.

Summary of Research Findings

| Study | Findings | IC |

|---|---|---|

| Study on Compound 8b | Potent antiproliferative effects against BC cells | 2.32 μM (MDA-MB-231) |

| Structure-activity relationship studies | Variability in activity among Boc-protected derivatives | Ranges from 1.62 μM to >10 μM |

Q & A

Q. What are the recommended synthetic routes for 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A practical synthesis involves sequential functionalization of the benzoic acid scaffold. Begin with Boc (tert-butoxycarbonyl) protection of the amine group on 2-amino-5-chlorobenzoic acid using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine). Subsequent purification via recrystallization or flash chromatography (using ethyl acetate/hexane gradients) is critical to remove unreacted reagents. Optimize reaction temperature (typically 0–25°C) and stoichiometry (1:1.2 molar ratio of amine to Boc anhydride) to minimize side products. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra for diagnostic peaks (e.g., Boc tert-butyl group at δ ~1.4 ppm in , carbonyl signals at δ ~165–175 ppm in ).

- IR : Confirm Boc C=O stretching at ~1680–1720 cm and carboxylic acid O-H at ~2500–3000 cm.

- Mass Spectrometry : ESI-MS should show [M+H] at m/z ~300–310.

- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization to resolve bond lengths/angles and validate stereochemistry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After Boc protection, acidify the mixture (pH ~2–3) to precipitate the product. Use solvent partitioning (ethyl acetate/water) to isolate the organic layer. For challenging separations, employ reverse-phase column chromatography (C18 silica, methanol/water gradient). Recrystallization from ethanol/water (4:1) at low temperatures (4°C) enhances purity. Monitor purity via melting point (expected range: 150–155°C) and compare with literature values .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). Address this by:

- Variable-Temperature NMR : Probe temperature-dependent shifts to identify dynamic groups.

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate crystallographic data.

- Powder XRD : Confirm phase purity if single-crystal data conflict with bulk material properties. Cross-validate using multiple techniques (e.g., solid-state NMR) to reconcile differences .

Q. What strategies optimize crystallization conditions for this compound to achieve high-resolution X-ray data?

- Methodological Answer : Screen solvents (e.g., DMSO, methanol, acetonitrile) using vapor diffusion or slow evaporation. Additive screening (e.g., 1% acetic acid) can enhance crystal growth. For twinned crystals, employ SHELXL’s TWIN command and refine against high-resolution data (≤1.0 Å). Use WinGX for data integration and ORTEP-3 for thermal ellipsoid analysis to identify disorder or hydrogen bonding artifacts .

Q. How can hydrogen bonding patterns in the crystal structure inform supramolecular assembly predictions?

- Methodological Answer : Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., , ) into discrete motifs (chains, rings). Use Mercury Software to calculate interaction energies and identify dominant motifs. For example, carboxylic acid dimerization (R(8) motif) and Boc-amino interactions may drive layer formation. Correlate with Hirshfeld surface analysis to quantify intermolecular contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.